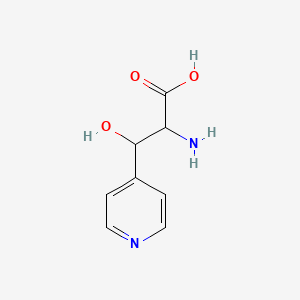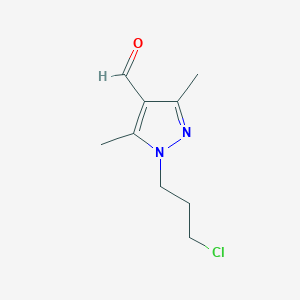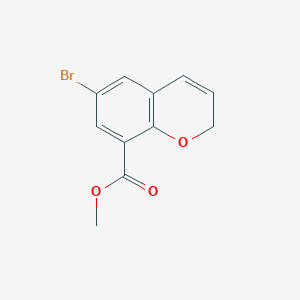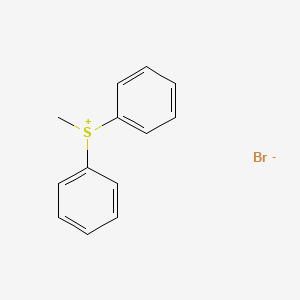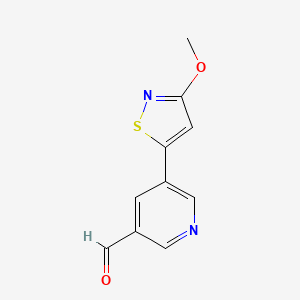
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, while the pyridine ring is a common structural motif in many biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carboxylic acid.
Reduction: 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-methanol.
Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.
科学的研究の応用
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate the activity of biological pathways and lead to the observed effects .
類似化合物との比較
Similar Compounds
- 5-(2-Methoxy-1,3-thiazol-4-yl)pyridine-3-carbaldehyde
- 5-(3-Methoxy-1,2-thiazol-4-yl)pyridine-3-carbaldehyde
- 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde
Uniqueness
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of the methoxy group and the thiazole ring. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds. The presence of both the thiazole and pyridine rings also provides a versatile scaffold for further chemical modifications .
特性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC名 |
5-(3-methoxy-1,2-thiazol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10-3-9(15-12-10)8-2-7(6-13)4-11-5-8/h2-6H,1H3 |
InChIキー |
HYQIUTKHRBVUEJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NSC(=C1)C2=CN=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


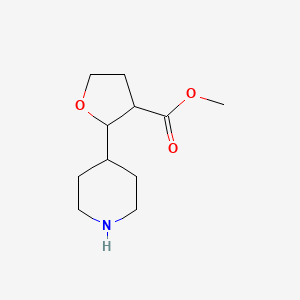
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)
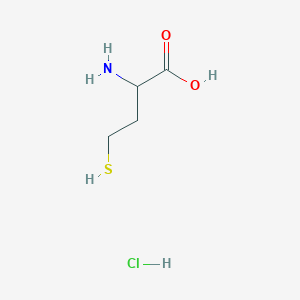
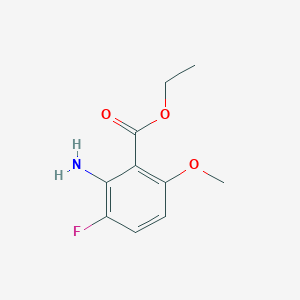
![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)
